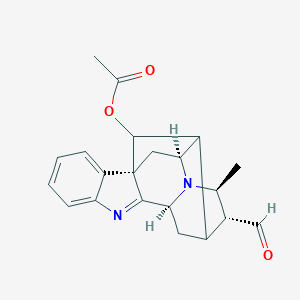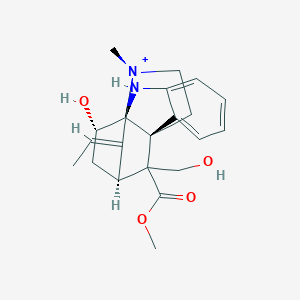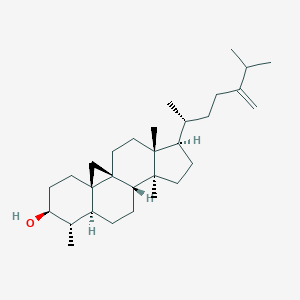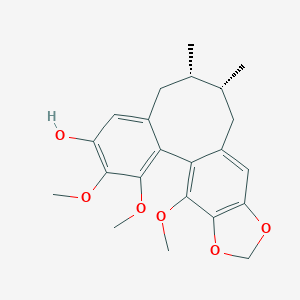
Mafosfamide L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mafosfamide L-lysine is a prodrug of mafosfamide, which is a well-known alkylating agent used in cancer chemotherapy. Mafosfamide L-lysine has been developed to improve the solubility and stability of mafosfamide, and to reduce its toxicity.
Mécanisme D'action
Mafosfamide L-lysine is a prodrug of mafosfamide, which is an alkylating agent. Alkylating agents are cytotoxic drugs that work by adding an alkyl group to DNA, which interferes with DNA replication and leads to cell death. Mafosfamide L-lysine is converted to mafosfamide in the body, which then alkylates DNA and causes cell death.
Biochemical and Physiological Effects:
Mafosfamide L-lysine is metabolized in the liver to mafosfamide, which is then excreted in the urine. Mafosfamide L-lysine has been shown to have lower toxicity than mafosfamide, which makes it a promising candidate for cancer chemotherapy. Mafosfamide L-lysine has also been shown to be less toxic to normal cells than to cancer cells, which is important for reducing side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Mafosfamide L-lysine has several advantages for lab experiments. It is water-soluble, which makes it easier to handle than mafosfamide, which is insoluble in water. Mafosfamide L-lysine is also stable in solution, which makes it easier to store and use. However, mafosfamide L-lysine is still a toxic compound, and appropriate safety precautions should be taken when handling it.
Orientations Futures
There are several future directions for research on mafosfamide L-lysine. One direction is to study its efficacy in combination with other anticancer drugs. Another direction is to study its efficacy in animal models of cancer, including models of metastatic disease. Finally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of mafosfamide L-lysine, including its metabolism and excretion in humans.
Méthodes De Synthèse
Mafosfamide L-lysine is synthesized by reacting mafosfamide with L-lysine. The reaction is carried out in a solvent system consisting of water and an organic solvent such as dimethylformamide or dimethyl sulfoxide. The reaction is catalyzed by a base such as triethylamine or sodium hydroxide. The resulting product is purified by precipitation and filtration.
Applications De Recherche Scientifique
Mafosfamide L-lysine has been extensively studied for its anticancer activity. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Mafosfamide L-lysine has also been shown to be effective in animal models of cancer, both as a single agent and in combination with other anticancer drugs.
Propriétés
Numéro CAS |
98845-64-8 |
|---|---|
Nom du produit |
Mafosfamide L-lysine |
Formule moléculaire |
C15H33Cl2N4O7PS2 |
Poids moléculaire |
547.5 g/mol |
Nom IUPAC |
2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;2,6-diaminohexanoic acid |
InChI |
InChI=1S/C9H19Cl2N2O5PS2.C6H14N2O2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-4-2-1-3-5(8)6(9)10/h9H,1-8H2,(H,12,14)(H,15,16,17);5H,1-4,7-8H2,(H,9,10) |
Clé InChI |
DYLRFXGKCIFZAH-NNDOHRJVSA-N |
SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl.C(CCN)CC(C(=O)O)N |
SMILES canonique |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl.C(CCN)CC(C(=O)O)N |
Apparence |
white powder |
Pureté |
99%+ |
Synonymes |
ASTA 7654 Asta Z 7654 Asta Z7654 mafosfamide-lysine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)
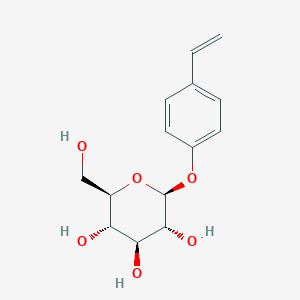

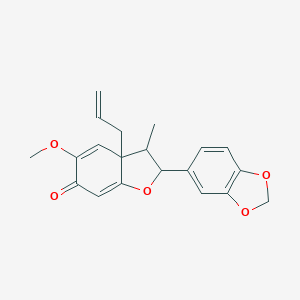
![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)

